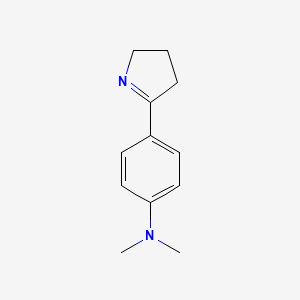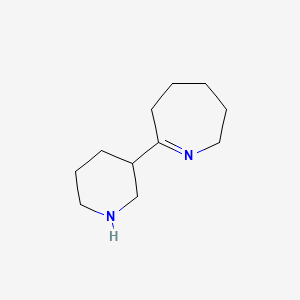
1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane
Übersicht
Beschreibung
1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring substituted with two 3-methylpyridin-2-yl groups
Vorbereitungsmethoden
The synthesis of 1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane typically involves the reaction of 3-methylpyridine with a suitable diazepane precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane can be compared with other similar compounds, such as:
1,4-Diazepane: Lacks the 3-methylpyridin-2-yl groups, resulting in different chemical and biological properties.
3-Methylpyridine: A simpler structure that does not contain the diazepane ring, leading to different reactivity and applications.
1,4-Bis(2-pyridyl)-1,4-diazepane: Similar structure but with pyridine groups instead of 3-methylpyridine, which can affect its binding properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1,4-bis(3-methylpyridin-2-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-14-6-3-8-18-16(14)20-10-5-11-21(13-12-20)17-15(2)7-4-9-19-17/h3-4,6-9H,5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZJHJUKHSVOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCCN(CC2)C3=C(C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-[4-amino-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3170800.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-6-phenylpyridine-3-carboxylic acid](/img/structure/B3170806.png)

![Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3170820.png)
![Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B3170828.png)
![Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3170838.png)

![6-(Pyrrolidin-1-yl)-[2,3'-bipyridine]-5-carbonitrile](/img/structure/B3170861.png)
![benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170890.png)
![4'-[({[(2Z)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino}oxy)methyl]-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B3170896.png)

![(Z)-2-(1H-1,2,3,4-tetraazol-5-yl)-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]-2-propenenitrile](/img/structure/B3170908.png)

![3-tert-butyl-6-nitro-2H,4H-indeno[1,2-c]pyrazol-4-one](/img/structure/B3170916.png)
